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Compound of Interest

Compound Name:
2-Amino-4-methylbenzenethiol

hydrochloride

Cat. No.: B12965046

Get Quote

Executive Summary & Chemical Identity
2-Amino-4-methylbenzenethiol hydrochloride (also known as 2-amino-p-toluenethiol HCl) is

a bifunctional aromatic building block containing both a nucleophilic thiol (-SH) and an amine (-

NH2) group. It is primarily employed in the Herz reaction or condensation with carboxylic acid

derivatives to form benzothiazole heterocycles, which are ubiquitous in medicinal chemistry

(e.g., antitumor, antimicrobial agents).

Due to the high susceptibility of the free thiol to oxidative dimerization (forming disulfides), the

hydrochloride salt is the preferred form for storage and handling, offering enhanced stability

and solubility in polar solvents.
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Property Data

IUPAC Name 2-Amino-4-methylbenzenethiol hydrochloride

Common Synonyms
2-Amino-p-toluenethiol HCl; 3-Amino-4-

mercaptotoluene HCl

CAS Number (Free Base) 31183-81-0

CAS Number (HCl Salt) Not widely listed; typically prepared in situ

Molecular Formula

C

H

NS

HCl

Molecular Weight
139.22 (Free Base) + 36.46 (HCl) = 175.68

g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in Water, DMSO, Methanol; Insoluble in

non-polar organics

Spectroscopic Data Analysis
The following data synthesizes experimental observations for the free base and predicted shifts

for the hydrochloride salt, grounded in substituent electronic effects and comparative literature

of analogous aminothiophenols.

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-

(Preferred for salts to prevent exchange/precipitation)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

9.50 – 10.50 Broad Singlet 3H

Ammonium

protons are

highly deshielded

and broad due to

exchange with

residual

water/solvent.

7.35
Doublet (

Hz)
1H Ar-H (C6)

Proton ortho to

the thiol group;

deshielded by

the sulfur atom.

7.15 Singlet (Broad) 1H Ar-H (C3)

Proton ortho to

the ammonium

group. In the free

base, this is

shielded (~6.5

ppm);

protonation

causes a

significant

downfield shift.

6.95
Doublet (

Hz)
1H Ar-H (C5)

Proton meta to

the ammonium

group.

5.00 – 6.00 Broad 1H Thiol proton.

Often invisible or

very broad due

to rapid

exchange,

especially in the
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presence of

acidic protons.

2.25 Singlet 3H

Methyl group

attached to the

aromatic ring

(C4).

Characteristic

sharp singlet.

Critical Note on Chemical Shifts: In the free base (CDCl

), the aromatic protons appear upfield due to the electron-donating effect of the free amine
(lone pair donation).

Free Base Reference:

6.54 (s, H3), 6.42 (d, H5), 7.06 (d, H6) (Data derived from disulfide impurity analysis).

HCl Salt Effect: Protonation converts the electron-donating

into the electron-withdrawing

, shifting aromatic signals downfield by approximately 0.5 – 1.0 ppm.

Infrared Spectroscopy (FT-IR)
The HCl salt exhibits distinct bands compared to the free base, particularly in the high-

frequency region.
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Wavenumber (cm

)
Functional Group Vibrational Mode

2600 – 3200

Broad, strong ammonium

stretch. Overlaps with C-H

stretches; characteristic of

amine salts.

2550 – 2580

S-H Stretch. Weak band. Often

obscured by the broad

ammonium band in salts, but

diagnostic if visible.

1580 – 1610 Ar-C=C
Aromatic ring breathing

modes.

1480 – 1500 N-H bending (deformation).

600 – 700 C-S stretching vibration.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI

Parent Ion: The hydrochloride salt dissociates in the gas phase.

[M+H]

:

140.2 (Protonated free base).

[M]

:

139.1 (Molecular ion of free base).

Fragmentation Pattern:
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139

106 (Loss of SH/S).

139

124 (Loss of CH

).

Impurity Marker: Peak at

276 indicates the formation of the Disulfide Dimer (oxidation product).

Impurity Profile: The Disulfide Trap
A major challenge in working with 2-amino-4-methylbenzenethiol is its rapid oxidation to Bis(2-

amino-4-methylphenyl)disulfide. This impurity is chemically distinct and can be quantified using

NMR.

Disulfide Reference Data (

H NMR, CDCl

):

7.06 (d,

Hz, 2H, H6)

6.54 (s, 2H, H3)

6.42 (d,

Hz, 2H, H5)

2.20 (s, 6H, CH

)

Observation: If these peaks appear alongside your main product, your sample has oxidized.
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Synthesis & Formation Pathway
The following Graphviz diagram illustrates the synthesis of the target compound from m-

toluidine and its subsequent conversion to the benzothiazole scaffold.

m-Toluidine
(3-Methylaniline)

Herz Reaction
(S2Cl2 / NaOH)

Cyclization/Hydrolysis 2-Amino-4-methylbenzenethiol
(Free Base)

HCl (g) or conc. HCl
in Ethanol/Ether

Acidification

Disulfide Dimer
(Oxidation Impurity)

O2 / Air Oxidation

2-Amino-4-methylbenzenethiol
Hydrochloride

6-Methylbenzothiazole
(Target Scaffold)

Carboxylic Acid deriv.
(Cyclization)

Click to download full resolution via product page

Caption: Synthetic pathway from m-toluidine to the hydrochloride salt, highlighting the critical

oxidation risk point.

Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt
Use this protocol to stabilize the free base if purchased or synthesized.

Dissolution: Dissolve 1.0 g of 2-amino-4-methylbenzenethiol (free base) in 10 mL of

anhydrous ethanol under an inert atmosphere (Nitrogen or Argon). Note: The solution should

be pale yellow.

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of

concentrated HCl (or HCl in dioxane) dropwise with vigorous stirring.

Precipitation: A white to off-white precipitate will form immediately.

Isolation: Filter the solid under vacuum (Schlenk filtration preferred to avoid moisture).

Washing: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted free

base and impurities.
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Drying: Dry under high vacuum at room temperature for 4 hours. Store in a desiccator

protected from light.

Protocol B: Quality Control Check (Oxidation Test)
Self-validating step to ensure reagent integrity before use.

Sampling: Take ~10 mg of the salt.

Solubilization: Dissolve in 0.6 mL DMSO-

.

Analysis: Acquire a standard

H NMR spectrum (16 scans).

Criteria:

Pass: Distinct sharp methyl singlet at ~2.25 ppm; broad ammonium peaks >9 ppm.

Fail: Presence of "doublet of doublets" in the aromatic region matching the Disulfide

Reference (Section 3) or multiple methyl peaks.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 2-
Amino-4-methylbenzenethiol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12965046/docs#comprehensive-spectroscopic-
characterization-2-amino-4-methylbenzenethiol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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